REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:8][CH3:9])[CH:4]=[C:5]([CH3:7])[CH3:6].[CH3:10][C:11]([CH3:15])=[CH:12]CO.[N+](C1C=C([N+]([O-])=O)C=CC=1O)([O-])=O>>[CH3:1][O:2][CH:3]([O:8][CH2:9][CH:10]=[C:11]([CH3:15])[CH3:12])[CH:4]=[C:5]([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
0.0422 mol
|
Type
|
reactant
|
Smiles
|
COC(C=C(C)C)OC
|
Name
|
|
Quantity
|
0.116 mol
|
Type
|
reactant
|
Smiles
|
CC(=CCO)C
|
Name
|
|
Quantity
|
0.002 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCO)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 76 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
one-neck flask was placed
|
Type
|
CUSTOM
|
Details
|
The resulting solution was degassed with nitrogen
|
Type
|
CUSTOM
|
Details
|
sealed with a serum
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
ADDITION
|
Details
|
The reaction solution was then diluted with 100 ml
|
Type
|
WASH
|
Details
|
of hexane and washed with 3 × 100 ml
|
Type
|
EXTRACTION
|
Details
|
with extracted 1 × 50 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined hexane solutions were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 9.0 g
|
Type
|
DISTILLATION
|
Details
|
Distillation of 8.3 g
|
Type
|
CUSTOM
|
Details
|
at 20 mmHg and a bath temperature of 55°-60° gave 1.48 g
|
Type
|
DISTILLATION
|
Details
|
Continued distillation initially at 0.20 mmHg
|
Type
|
CUSTOM
|
Details
|
gave 2.43 g
|
Reaction Time |
76 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=C(C)C)OCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |